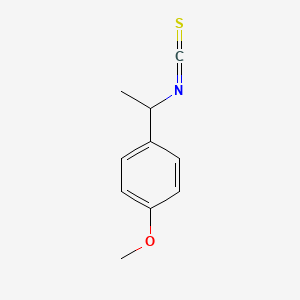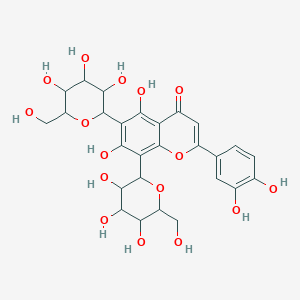![molecular formula C9H13NO B12094956 Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) is a chemical compound with the molecular formula C9H13NO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2,5-dimethylphenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) typically involves the reaction of hydroxylamine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives .
Aplicaciones Científicas De Investigación
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes, hydroxamic acids, and other nitrogen-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) can be compared with other similar compounds, such as:
Hydroxylamine: The parent compound, which lacks the 2,5-dimethylphenylmethyl group.
O-Substituted Hydroxylamines: Compounds where the hydroxylamine group is substituted with different alkyl or aryl groups.
Oximes: Compounds derived from the reaction of hydroxylamine with aldehydes or ketones.
The uniqueness of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
O-[(2,5-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5H,6,10H2,1-2H3 |
Clave InChI |
SWAUQVIYDFMUNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)




![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)


